N-{1,1,1,3,3,3-hexafluoro-2-[(2-fluorophenyl)amino]propan-2-yl}benzamide
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Overview
Description
N-{1,1,1,3,3,3-hexafluoro-2-[(2-fluorophenyl)amino]propan-2-yl}benzamide is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties such as high thermal stability and resistance to oxidation
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1,1,1,3,3,3-hexafluoro-2-[(2-fluorophenyl)amino]propan-2-yl}benzamide typically involves the reaction of 1,1,1,3,3,3-hexafluoro-2-propanol with 2-fluoroaniline under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques such as chromatography and crystallization is common to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
N-{1,1,1,3,3,3-hexafluoro-2-[(2-fluorophenyl)amino]propan-2-yl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups .
Scientific Research Applications
N-{1,1,1,3,3,3-hexafluoro-2-[(2-fluorophenyl)amino]propan-2-yl}benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions, particularly those involving fluorinated compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a drug candidate for certain diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of N-{1,1,1,3,3,3-hexafluoro-2-[(2-fluorophenyl)amino]propan-2-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure allows it to form strong interactions with various biomolecules, potentially affecting their function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated organic molecules, such as:
- 1,1,1,3,3,3-Hexafluoro-2-propanol
- 1,1,1,3,3,3-Hexafluoroisopropyl alcohol
- N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine .
Uniqueness
N-{1,1,1,3,3,3-hexafluoro-2-[(2-fluorophenyl)amino]propan-2-yl}benzamide is unique due to its specific combination of fluorine atoms and functional groups, which impart distinct chemical and physical properties. These properties make it particularly valuable in applications requiring high thermal stability, resistance to oxidation, and strong interactions with biomolecules .
Properties
Molecular Formula |
C16H11F7N2O |
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Molecular Weight |
380.26 g/mol |
IUPAC Name |
N-[1,1,1,3,3,3-hexafluoro-2-(2-fluoroanilino)propan-2-yl]benzamide |
InChI |
InChI=1S/C16H11F7N2O/c17-11-8-4-5-9-12(11)24-14(15(18,19)20,16(21,22)23)25-13(26)10-6-2-1-3-7-10/h1-9,24H,(H,25,26) |
InChI Key |
OKFVJCOOWZYKMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(C(F)(F)F)(C(F)(F)F)NC2=CC=CC=C2F |
Origin of Product |
United States |
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